molecular formula C20H29NO7 B4042659 methyl 4-[4-(3-methyl-1-piperidinyl)butoxy]benzoate oxalate

methyl 4-[4-(3-methyl-1-piperidinyl)butoxy]benzoate oxalate

Cat. No.: B4042659
M. Wt: 395.4 g/mol
InChI Key: RFIHMBVNNKRENH-UHFFFAOYSA-N
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Description

“Methyl 4-[4-(3-methyl-1-piperidinyl)butoxy]benzoate” is a chemical compound with the molecular formula C18H27NO3 . It has an average mass of 305.412 Da and a monoisotopic mass of 305.199097 Da .

Scientific Research Applications

Antiparasitic and Antimicrobial Applications

Studies on benzoic acid derivatives from Piper species highlight their antiparasitic and antimicrobial activities. For example, derivatives have shown significant trypanocidal and leishmanicidal effects, indicating potential uses in developing treatments for diseases caused by Trypanosoma and Leishmania parasites (Flores et al., 2008).

Insecticidal Activity

Research on the insecticidal properties of related compounds, such as methyl benzoate, has demonstrated potential as natural insecticides. Methyl benzoate showed insecticidal activity against pests, providing an alternative to chemical insecticides and indicating the relevance of similar esters in developing environmentally friendly pest control solutions (Zhu et al., 2019).

Photopolymerization and Material Science

Compounds with benzoate structures have been investigated for their roles in photopolymerization processes. For instance, nitroxide-mediated photopolymerization utilizing alkoxyamine derivatives with chromophore groups linked to the aminoxyl function showcases the application of such compounds in creating advanced materials with specific optical properties (Guillaneuf et al., 2010).

Drug Metabolism and Pharmacokinetics

The metabolism and disposition of drugs with complex structures, such as SB-649868, an orexin receptor antagonist, provide insights into how modifications in molecular structure can affect pharmacokinetic profiles, highlighting the importance of chemical derivatives in drug development (Renzulli et al., 2011).

Properties

IUPAC Name

methyl 4-[4-(3-methylpiperidin-1-yl)butoxy]benzoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.C2H2O4/c1-15-6-5-12-19(14-15)11-3-4-13-22-17-9-7-16(8-10-17)18(20)21-2;3-1(4)2(5)6/h7-10,15H,3-6,11-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIHMBVNNKRENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=CC=C(C=C2)C(=O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[4-(3-methyl-1-piperidinyl)butoxy]benzoate oxalate
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methyl 4-[4-(3-methyl-1-piperidinyl)butoxy]benzoate oxalate

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